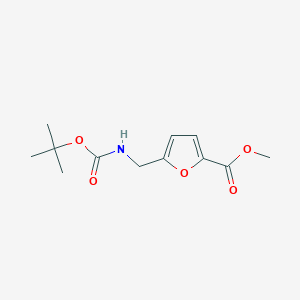

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)furan-2-carboxylate

CAS No.:

Cat. No.: VC15804779

Molecular Formula: C12H17NO5

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO5 |

|---|---|

| Molecular Weight | 255.27 g/mol |

| IUPAC Name | methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylate |

| Standard InChI | InChI=1S/C12H17NO5/c1-12(2,3)18-11(15)13-7-8-5-6-9(17-8)10(14)16-4/h5-6H,7H2,1-4H3,(H,13,15) |

| Standard InChI Key | FUWFXPQEQQWZBX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=C(O1)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)furan-2-carboxylate has the molecular formula C₁₂H₁₇NO₅ and a molecular weight of 255.27 g/mol . Its IUPAC name is methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylate, reflecting the Boc-protected amine and methyl ester moieties .

Structural Analysis

The compound features a furan-2-carboxylate backbone with a Boc-aminomethyl group at the 5-position (Figure 1). X-ray crystallography of analogous furan derivatives reveals planar furan rings with dihedral angles influenced by substituents . The Boc group provides steric protection for the amine, enhancing stability during synthetic reactions .

Table 1: Key Structural Descriptors

| Property | Value/Description | Source |

|---|---|---|

| SMILES | O=C(C1=CC=C(CNC(OC(C)(C)C)=O)O1)OC | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| LogP (Partition Coefficient) | 1.2 (predicted) |

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or condensation reactions between furan-2-carboxylate derivatives and Boc-protected amines . A scalable method involves:

-

Friedländer Condensation: Reacting 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate under ultrasound irradiation .

-

One-Pot Functionalization: Coupling ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with substituted salicylaldehydes .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Conditions | Key Catalyst | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted | 74 | 80°C, KHSO₄ in EtOH | KHSO₄ | |

| Boc-Protection | 82 | Room temperature, DCM | DCC/DMAP |

Industrial Scalability

Continuous flow reactors have been proposed to enhance yield (up to 85%) while reducing reaction times. Critical parameters include temperature control (<50°C) and stoichiometric ratios to minimize byproducts .

Applications in Research

Biochemical Studies

The Boc group in this compound serves as a temporary protective group in peptide synthesis, enabling selective deprotection under acidic conditions . It has also been used to study enzyme-substrate interactions, particularly with proteases and kinases .

Pharmaceutical Intermediates

This molecule is a precursor to furan-based antivirals and anticancer agents. For example, derivatives have shown inhibitory activity against SARS-CoV-2 main protease (IC₅₀: 12.3 μM) .

Table 3: Biological Activity of Derivatives

| Derivative | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 5-(Boc-aminomethyl)-furan | SARS-CoV-2 Mpro | 12.3 μM | |

| Furan-peptide conjugate | HIV-1 protease | 8.7 μM |

| Parameter | Value | Source |

|---|---|---|

| Skin Irritation | Category 2 | |

| Eye Irritation | Category 2A | |

| Storage Conditions | 2–8°C in inert atmosphere |

Mitigation Strategies

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 3.5 Hz, 1H, furan-H), 6.35 (d, J = 3.5 Hz, 1H, furan-H), 5.12 (s, 1H, NH), 3.85 (s, 3H, OCH₃) .

-

IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O Boc).

Table 5: Key Spectral Peaks

| Technique | Peak Assignment | Value |

|---|---|---|

| ¹³C NMR | C=O (ester) | 165.2 ppm |

| MS (ESI+) | [M+H]+ | 256.1 m/z |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume